molecular formula C11H10O4 B1601956 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione CAS No. 56221-42-2

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Cat. No. B1601956
CAS RN: 56221-42-2
M. Wt: 206.19 g/mol
InChI Key: FMKFSZUUHDNYCL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, also known as Eutylone , is a designer drug belonging to the phenethylamine class. It shares structural and pharmacological similarities with both schedule I and II amphetamines and cathinones, including compounds like 3,4-methylenedioxymethamphetamine (MDMA), methylone, and pentylone. Eutylone is primarily abused for its psychoactive effects, and it is not approved for medical use in the United States .


Molecular Structure Analysis

The chemical name for Eutylone is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one . Its molecular formula is C₁₃H₁₇NO₃ . The compound features a benzodioxole ring fused to a butanone moiety, with an ethylamino group attached. This arrangement contributes to its psychoactive properties and stimulant effects .

Mechanism of Action

Eutylone likely exerts its effects by modulating monoamine neurotransmitters in the central nervous system. By inhibiting reuptake, it increases the availability of dopamine, serotonin, and norepinephrine. These alterations contribute to its stimulant properties and may lead to adverse effects such as agitation, hypertension, and tachycardia .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7(12)4-9(13)8-2-3-10-11(5-8)15-6-14-10/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKFSZUUHDNYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478924
Record name 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

CAS RN

56221-42-2
Record name 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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